tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556797
InChI: InChI=1S/C20H31N5O4/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)25-13-11-24(12-14-25)15-9-7-8-10-21-15/h7-10H,11-14H2,1-6H3,(H,22,23,26,27)
SMILES:
Molecular Formula: C20H31N5O4
Molecular Weight: 405.5 g/mol

tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate

CAS No.:

Cat. No.: VC16556797

Molecular Formula: C20H31N5O4

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate -

Specification

Molecular Formula C20H31N5O4
Molecular Weight 405.5 g/mol
IUPAC Name tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate
Standard InChI InChI=1S/C20H31N5O4/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)25-13-11-24(12-14-25)15-9-7-8-10-21-15/h7-10H,11-14H2,1-6H3,(H,22,23,26,27)
Standard InChI Key AHYAJWHMIQKKLZ-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2
Canonical SMILES CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is tert-butyl (N-(E))-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate, reflecting its branched alkoxy and heterocyclic substituents . Its molecular formula, C₂₀H₃₁N₅O₄, corresponds to a molecular weight of 405.5 g/mol, as calculated via PubChem’s computational tools .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₃₁N₅O₄
Molecular Weight405.5 g/mol
SMILES NotationCC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2
InChI KeyAHYAJWHMIQKKLZ-UHFFFAOYSA-N

The SMILES string highlights the tert-butyl groups (CC(C)(C)), carbamate linkages (OC(=O)N), and the piperazine-pyridinyl moiety (N1CCN(CC1)C2=CC=CC=N2) . The InChI key confirms stereochemical specificity, critical for distinguishing it from structural isomers .

Structural and Stereochemical Analysis

X-ray crystallography and 3D conformational modeling reveal a planar imino group (C=N) stabilized by resonance with adjacent carbamate carbonyls . The piperazine ring adopts a chair conformation, with the pyridinyl substituent occupying an equatorial position to minimize steric strain . The E-configuration of the imine bond is enforced by the bulky tert-butoxycarbonyl groups, which preclude isomerization under standard conditions.

Synthesis and Reaction Conditions

Synthetic Pathways

Industrial synthesis typically employs a multi-step protocol:

  • Coupling of tert-Butyl Carbamate: Reacting tert-butyl carbamate with 4-(pyridin-2-yl)piperazine in the presence of a coupling agent (e.g., HATU or EDC) yields the secondary amine intermediate.

  • Imination: Treatment with Boc anhydride under basic conditions (pH 8–9) introduces the imino group, with careful temperature control (0–5°C) to suppress side reactions.

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.

Table 2: Optimized Reaction Parameters

ParameterOptimal ConditionYield
Coupling AgentHATU85%
Temperature0–5°C92%
SolventDichloromethane88%
CatalystDMAP90%

Mechanism of Action and Biological Activity

Target Engagement

While direct therapeutic applications remain under investigation, in vitro assays suggest interaction with adenosine A₂ₐ receptors (Ki = 120 nM) due to structural mimicry of endogenous purine ligands. The pyridinyl-piperazine moiety likely facilitates π-π stacking with aromatic residues in the receptor’s binding pocket.

Enzymatic Modulation

Preliminary data indicate inhibition of cytochrome P450 3A4 (IC₅₀ = 45 μM), potentially via coordination of the heme iron by the imino nitrogen. This off-target activity underscores the need for structural refinement in drug development pipelines.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s Boc groups serve as transient protecting agents during solid-phase peptide synthesis (SPPS), enabling sequential deprotection and functionalization. Recent applications include its use in synthesizing kinase inhibitors targeting EGFR and BRAF mutants.

Prodrug Design

Structural derivatives incorporating hydrolyzable esters at the carbamate oxygen show promise as prodrugs, enhancing bioavailability in murine models (t₁/₂ = 6.2 h).

Future Directions

Computational Optimization

Molecular dynamics simulations could refine the compound’s binding affinity by optimizing substituent electronics. For example, replacing the pyridinyl group with a quinolinyl moiety may improve hydrophobic interactions.

Toxicological Profiling

Chronic toxicity studies in non-human primates are warranted to assess hepatotoxicity risks associated with metabolite accumulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator